molecular formula C28H32FN3O3 B11050567 1-Benzyl-3-[1'-(4-fluorobenzoyl)-4,4'-bipiperidin-1-YL]pyrrolidine-2,5-dione

1-Benzyl-3-[1'-(4-fluorobenzoyl)-4,4'-bipiperidin-1-YL]pyrrolidine-2,5-dione

Katalognummer B11050567
Molekulargewicht: 477.6 g/mol
InChI-Schlüssel: HWUBTXFEGSIJDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-3-[1’-(4-fluorobenzoyl)-4,4’-bipiperidin-1-YL]pyrrolidine-2,5-dione is a complex organic compound with a molecular formula of C28H26FN3O3. This compound is part of the pyrrolidine-2,5-dione family, which is known for its versatile applications in medicinal chemistry and drug discovery .

Vorbereitungsmethoden

The synthesis of 1-Benzyl-3-[1’-(4-fluorobenzoyl)-4,4’-bipiperidin-1-YL]pyrrolidine-2,5-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include benzyl chloride, 4-fluorobenzoyl chloride, and various catalysts to facilitate the reaction . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

1-Benzyl-3-[1’-(4-fluorobenzoyl)-4,4’-bipiperidin-1-YL]pyrrolidine-2,5-dione undergoes several types of chemical reactions:

Wissenschaftliche Forschungsanwendungen

1-Benzyl-3-[1’-(4-fluorobenzoyl)-4,4’-bipiperidin-1-YL]pyrrolidine-2,5-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Benzyl-3-[1’-(4-fluorobenzoyl)-4,4’-bipiperidin-1-YL]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-3-[1’-(4-fluorobenzoyl)-4,4’-bipiperidin-1-YL]pyrrolidine-2,5-dione can be compared with other similar compounds in the pyrrolidine-2,5-dione family:

These comparisons highlight the uniqueness of 1-Benzyl-3-[1’-(4-fluorobenzoyl)-4,4’-bipiperidin-1-YL]pyrrolidine-2,5-dione in terms of its specific substituents and resulting biological activities.

Eigenschaften

Molekularformel

C28H32FN3O3

Molekulargewicht

477.6 g/mol

IUPAC-Name

1-benzyl-3-[4-[1-(4-fluorobenzoyl)piperidin-4-yl]piperidin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C28H32FN3O3/c29-24-8-6-23(7-9-24)27(34)31-16-12-22(13-17-31)21-10-14-30(15-11-21)25-18-26(33)32(28(25)35)19-20-4-2-1-3-5-20/h1-9,21-22,25H,10-19H2

InChI-Schlüssel

HWUBTXFEGSIJDM-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1C2CCN(CC2)C(=O)C3=CC=C(C=C3)F)C4CC(=O)N(C4=O)CC5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.